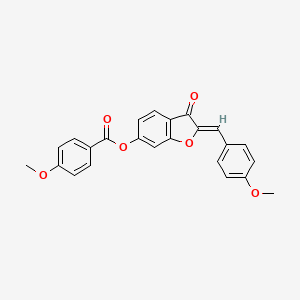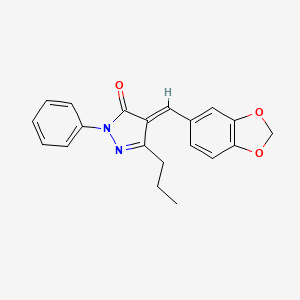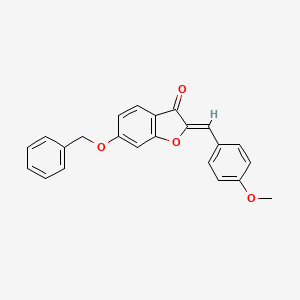
(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 4-METHOXYBENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of methoxy groups and a benzylidene moiety further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 4-METHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, polar solvents, elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 4-METHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 4-HYDROXYBENZOATE
- (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 4-CHLOROBENZOATE
- (2Z)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 4-NITROBENZOATE
Uniqueness
What sets (2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 4-METHOXYBENZOATE apart from similar compounds is the presence of methoxy groups, which enhance its solubility and reactivity
Propriétés
Formule moléculaire |
C24H18O6 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H18O6/c1-27-17-7-3-15(4-8-17)13-22-23(25)20-12-11-19(14-21(20)30-22)29-24(26)16-5-9-18(28-2)10-6-16/h3-14H,1-2H3/b22-13- |
Clé InChI |
SRWVXXOQHDZZPL-XKZIYDEJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15027407.png)
![methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B15027408.png)

![(5Z)-5-(4-tert-butylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027426.png)
![4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B15027441.png)

![1-Ethoxy-8,8-dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene](/img/structure/B15027466.png)
![N-(2-fluorophenyl)-2-{(4Z)-4-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B15027470.png)
![N,N-diethyl-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B15027472.png)
![(2E)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B15027480.png)
![(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027483.png)

![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027494.png)
![(5Z)-5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B15027501.png)
